molecular formula C19H27ClN2O3 B2579114 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2320143-91-5

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2579114
CAS No.: 2320143-91-5
M. Wt: 366.89
InChI Key: BOJZAKWOAYXIEF-UHFFFAOYSA-N
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Description

The compound 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one features a chlorophenoxy group attached to a propan-1-one backbone, linked to a 1,4-diazepane ring substituted with an oxolan-3-yl (tetrahydrofuran) moiety. The 4-chlorophenoxy group is a critical pharmacophore, while the diazepane and oxolan rings may enhance solubility or target binding.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-19(2,25-17-6-4-15(20)5-7-17)18(23)22-10-3-9-21(11-12-22)16-8-13-24-14-16/h4-7,16H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZAKWOAYXIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCN(CC1)C2CCOC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a diazepane derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity Source/Patent References
Target Compound 4-Chlorophenoxy, 1,4-diazepane, oxolan-3-yl 370.41 (est.) Potential ATF4 inhibition Patent EP 3649478
BK83034 Trifluoromethylphenyl, 1,4-diazepane 370.4092 Research chemical (unspecified) Commercial (USD 8–10/g)
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one Bromo, methylsulfanyl 285.21 UV initiator precursor Synthetic intermediate
Posaconazole Triazole, difluorophenyl, oxolane 700.78 Antifungal FDA-approved drug

Structural and Electronic Differences

  • Chlorophenoxy vs. Trifluoromethylphenyl (BK83034): The target compound’s 4-chlorophenoxy group provides moderate electron-withdrawing effects, while BK83034’s trifluoromethylphenyl group offers strong electronegativity and lipophilicity. This difference may influence membrane permeability or target selectivity .
  • Diazepane-Oxolan vs. Morpholinyl (UV Initiator): The diazepane-oxolan system in the target compound introduces conformational flexibility, contrasting with the rigid morpholinyl group in the UV initiator described in . This flexibility could enhance binding to dynamic protein targets like ATF4 .

Research Findings and Implications

  • Patent Landscape: The prominence of 4-chlorophenoxy derivatives in ATF4 inhibitor patents suggests therapeutic promise, but further in vitro/in vivo studies are needed to validate the target compound’s efficacy .
  • Commercial Availability: BK83034’s commercial status highlights the feasibility of synthesizing diazepane-containing compounds, though its unspecified activity underscores the need for structure-activity relationship (SAR) studies .
  • Computational Guidance: Tools like SHELX () and Multiwfn () can optimize crystallographic data and electron density analysis, aiding in the rational design of analogs with improved pharmacokinetic profiles .

Biological Activity

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic compound notable for its unique structure, which combines a diazepane ring and an oxolan group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and toxicology.

The molecular formula of this compound is C19H27ClN2O3C_{19}H_{27}ClN_{2}O_{3} with a molecular weight of 366.9 g/mol. The compound’s structure allows it to interact with various biological targets, which may contribute to its pharmacological effects.

The mechanism of action for this compound is hypothesized to involve interactions with specific receptors or enzymes. It may modulate neurotransmitter systems, particularly those involving GABAergic pathways, similar to other diazepane derivatives. This interaction could lead to alterations in neuronal excitability and synaptic transmission.

Neuropharmacological Effects

Research indicates that compounds with similar structures can exhibit anxiolytic and sedative effects. For instance, studies on diazepam derivatives have shown significant impacts on anxiety-related behaviors in animal models. The potential anxiolytic properties of this compound warrant further investigation through behavioral assays and neurochemical analysis.

Toxicological Profile

The toxicological profile of chlorophenol derivatives suggests potential hepatotoxicity and neurotoxicity. Exposure studies indicate that compounds similar to 4-chlorophenol can lead to central nervous system depression and liver damage in animal models . Given the structural similarities, it is crucial to evaluate the safety profile of this compound through comprehensive toxicological assessments.

Case Study 1: Anxiolytic Activity

A study examining the anxiolytic effects of related compounds demonstrated that modifications in the diazepane structure significantly influenced their efficacy. The introduction of oxolan groups was associated with enhanced binding affinity to GABA receptors, indicating that this compound may exhibit similar properties.

Case Study 2: Hepatotoxicity Assessment

In a controlled study assessing the hepatotoxic effects of chlorophenol derivatives, researchers observed significant liver enzyme elevation in subjects exposed to high doses. The study highlighted the importance of evaluating the metabolic pathways activated by such compounds, suggesting that this compound could potentially follow similar metabolic routes leading to liver toxicity .

Data Table: Summary of Biological Activities

Activity Description Evidence Source
Anxiolytic Potential Modulation of GABAergic activity; potential reduction in anxiety behaviorsBehavioral assays
Neurotoxicity Possible central nervous system effects; lethargy and depression observedToxicological studies
Hepatotoxicity Induction of liver enzyme elevation; potential for liver damageToxicological assessments

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